1,5,5-Trimethylpiperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,5,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-7(10)5-9(3)6-8/h7,10H,4-6H2,1-3H3 |
InChI Key |
BGNZGNGNEXDJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,5,5 Trimethylpiperidin 3 Ol and Analogs
De Novo Cyclization Strategies
De novo strategies involve the formation of the piperidine (B6355638) ring from one or more acyclic components through intramolecular or intermolecular reactions.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The Mannich reaction and its variants are powerful tools for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov
A classic approach adaptable to the synthesis of a piperidone precursor for 1,5,5-trimethylpiperidin-3-ol is the Petrenko-Kritschenko piperidone synthesis. wikipedia.org This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine. For the target molecule, this could conceptually involve the reaction of a 4,4-dimethyl-3-oxopentanoate ester with methylamine (B109427) and formaldehyde. The initial Mannich reaction would be followed by a cyclization and subsequent decarboxylation to yield 1,5,5-trimethylpiperidin-3-one, which can then be reduced.
More advanced strategies involve stereoselective three-component vinylogous Mannich-type reactions. For instance, the reaction of a 1,3-bis-silylenol ether with an aldehyde and an amine can produce chiral dihydropyridinone intermediates, which are versatile precursors for building a variety of chiral piperidine compounds. rsc.org This method provides a pathway to multi-substituted piperidines with high stereocontrol. rsc.org
| Reaction Type | Key Reactants | Intermediate/Product | Key Features |
|---|---|---|---|
| Petrenko-Kritschenko Type | β-Ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate), Amine (e.g., methylamine), Aldehyde (e.g., formaldehyde) | 4-Piperidone | Classic, convergent synthesis of the piperidone core. wikipedia.org |
| Vinylogous Mannich Reaction | Danishefsky's diene, Aldimine (from aldehyde + amine) | Dihydropyridinone | Provides access to functionalized and chiral piperidine precursors. rsc.org |
| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane, Imine | β-Nitroamine | A versatile method for forming C-C bonds and introducing nitrogen, which can be elaborated into a piperidine ring. researchgate.net |
Intramolecular cyclization is a common strategy where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov A prominent example is the oxidative amination of alkenes. In this process, an aminoalkene is cyclized with the concurrent formation of a C-N bond.
Palladium-catalyzed aerobic oxidative amination (a Wacker-type process) is effective for synthesizing six-membered N-heterocycles, including piperidines, from substrates bearing a tethered sulfonamide. organic-chemistry.orgnih.gov A base-free Pd(DMSO)₂(TFA)₂ catalyst system has proven effective for this transformation. organic-chemistry.orgnih.gov For the synthesis of a this compound analog, a precursor such as an N-protected 5,5-dimethyl-1-aminohex-1-en-3-ol could undergo a 6-endo cyclization.
Other methods include copper-promoted intramolecular carboamination of unactivated olefins, which can form both pyrrolidines and piperidines. nih.gov Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes also provides a rapid route to cyclic imines, which can be subsequently reduced to the corresponding piperidines. kyoto-u.ac.jp
| Method | Catalyst/Reagent | Substrate Type | Key Features |
|---|---|---|---|
| Pd-Catalyzed Aerobic Oxidative Amination | Pd(DMSO)₂(TFA)₂ / O₂ | N-Sulfonyl Aminoalkene | Forms six-membered rings via a Wacker-type mechanism. organic-chemistry.orgnih.gov |
| Copper-Promoted Carboamination | Cu(II) Carboxylate | N-Arylsulfonamide Aminoalkene | Proceeds via syn-aminocupration and radical addition. nih.gov |
| Radical Cyclization | Triethylborane | 1,6-Enyne | Forms polysubstituted alkylidene piperidines through a radical cascade. nih.gov |
Ring Expansion and Contraction Approaches
Altering the size of a pre-existing ring is another, though less common, approach to piperidine synthesis.
Ring Expansion strategies can be used to construct piperidines from smaller rings like pyrrolidines or aziridines. researchgate.netresearchgate.net For example, a suitably substituted pyrrolidine (B122466) can undergo rearrangement to form a piperidine. This strategy has been applied to the stereoselective and regioselective synthesis of azepine derivatives through the expansion of a piperidine ring, demonstrating the viability of such skeletal rearrangements. rsc.org Similarly, the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated in situ from a 4-hydroxybutylaziridine, can yield 2-alkylsubstituted piperidines. researchgate.net
Ring Contraction is more frequently employed for the diversification of existing piperidine scaffolds into smaller rings like pyrrolidines, rather than for the synthesis of piperidines themselves. nih.gov Methods such as visible light-mediated ring contraction of α-acylated saturated heterocycles nih.govdigitellinc.com and oxidative rearrangement of N-H piperidines citedrive.com have been developed. These reactions highlight modern approaches to skeletal editing but are not primary pathways for the formation of the piperidine core. researchgate.netnih.gov
Functional Group Interconversions for Alcohol Moiety Formation
Often, the most practical route to a substituted piperidin-3-ol involves the construction of a corresponding piperidin-3-one, followed by the reduction of the ketone. This functional group interconversion (FGI) is a cornerstone of piperidine synthesis. dtic.mil
The synthesis of 3-substituted 4-piperidinones has been achieved via a one-pot tandem oxidation-cyclization-oxidation process. birmingham.ac.uk By analogy, a similar strategy could yield a 3-ketopiperidine. Once the 1,5,5-trimethylpiperidin-3-one core is assembled, for example via a Petrenko-Kritschenko reaction, the ketone can be reduced to the desired alcohol.
The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents like L-Selectride typically favor axial attack on the ketone, leading to the equatorial alcohol (trans to an adjacent equatorial substituent). In contrast, less hindered reagents like sodium borohydride (B1222165) or aluminum-based reagents may favor equatorial attack, yielding the axial alcohol (cis). birmingham.ac.uk This allows for the stereodivergent synthesis of different diastereomers.
Another route involves the catalytic hydrogenation of a 3-hydroxypyridine (B118123) precursor, which reduces the aromatic ring to the saturated piperidine while retaining the hydroxyl group. dtic.milorganic-chemistry.org
| Precursor | Reagent/Method | Product | Key Features |
|---|---|---|---|
| Piperidin-3-one | NaBH₄, LiAlH₄ | Piperidin-3-ol | Standard ketone reduction. Stereoselectivity depends on substrate and reagent. dtic.mil |
| Piperidin-3-one | L-Selectride | cis-Piperidin-3-ol (relative to C4-substituent) | Highly diastereoselective reduction via axial attack. birmingham.ac.uk |
| Piperidin-3-one | Al-isopropoxydiisobutylalane | trans-Piperidin-3-ol (relative to C4-substituent) | Highly diastereoselective reduction via equatorial attack. birmingham.ac.uk |
| 3-Hydroxypyridine | H₂ / Ni or Rh/C | Piperidin-3-ol | Direct hydrogenation of the corresponding pyridine (B92270). dtic.milorganic-chemistry.org |
Enantioselective and Diastereoselective Synthesis
Controlling the stereochemistry is paramount in modern medicinal chemistry. Enantio- and diastereoselective syntheses of piperidines are achieved using chiral catalysts, chiral substrates from the "chiral pool," or chiral auxiliaries. acs.orgresearchgate.net
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. wikipedia.org
Several chiral auxiliaries are effective for piperidine synthesis. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov This method provides access to a wide array of enantiopure polysubstituted piperidines. nih.gov
Carbohydrate-based auxiliaries, such as O-pivaloylated arabinopyranosylamine, have also been successfully employed. researchgate.net These auxiliaries can direct the stereochemical course of domino Mannich-Michael reactions to furnish N-glycosylated dehydropiperidinones with high diastereoselectivity, which can be further transformed into various piperidine alkaloids. researchgate.net Other auxiliaries like pseudoephedrine can be used to form chiral amides, where subsequent reactions are directed by the stereocenters of the auxiliary. wikipedia.org
This strategy can be envisioned for the synthesis of an enantiomerically pure analog of this compound, where an acyclic precursor attached to a chiral auxiliary undergoes a diastereoselective cyclization.
| Chiral Auxiliary | Intermediate Formed | Key Reaction | Key Features |
|---|---|---|---|
| (S)-Phenylglycinol | Oxazolopiperidone lactam | Cyclocondensation | Highly versatile for creating diverse, enantiopure polysubstituted piperidines. nih.gov |
| Arabinopyranosylamine | N-Glycosyl dehydropiperidinone | Domino Mannich-Michael reaction | Uses steric and electronic properties of carbohydrates for stereodifferentiation. researchgate.net |
| Pseudoephedrine | Chiral amide | Enolate alkylation | The auxiliary's stereocenters direct the approach of electrophiles. wikipedia.org |
| Evans Oxazolidinone | Chiral imide | Aldol or alkylation reactions | A well-established method for controlling stereochemistry in acyclic systems prior to cyclization. wikipedia.org |
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed reactions, particularly asymmetric hydrogenations, are a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. The synthesis of chiral piperidinols often involves the asymmetric reduction of the corresponding piperidones.
A key intermediate for obtaining this compound would be 1,5,5-trimethylpiperidine-3-one. The asymmetric hydrogenation of such a ketone using a chiral metal catalyst could provide the desired enantiomer of the alcohol. Ruthenium and rhodium complexes with chiral ligands are commonly employed for the asymmetric hydrogenation of ketones. For example, nickel-catalyzed asymmetric hydrogenation has been effectively used for γ-keto esters and amides, yielding chiral γ-hydroxy derivatives with excellent enantioselectivities (up to 99.9% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands has afforded β-hydroxy esters in high enantioselectivities. rsc.org
The principles from these transformations could be applied to the synthesis of this compound. A hypothetical reaction scheme would involve the hydrogenation of 1,5,5-trimethylpiperidine-3-one in the presence of a chiral catalyst, such as a Ru-BINAP complex, under a hydrogen atmosphere.
A selection of metal-catalyzed asymmetric hydrogenations for related ketones is provided in the table below:
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |
| Ni-(R,R)-QuinoxP* Complex | γ-Keto Acids/Esters | Chiral γ-Hydroxy Acids | Up to 99.9% |
| Ir-Ferrocenyl P,N,N Ligands | β-Keto Esters | Chiral β-Hydroxy Esters | Up to 95% |
| Ru(II) Complexes | Pyridine Derivatives | Piperidines | High ee |
These examples underscore the potential of metal-catalyzed asymmetric hydrogenation for the stereoselective synthesis of chiral piperidinols.
Green Chemistry Aspects in Synthetic Methodologies
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound and its analogs, several green chemistry approaches can be considered.
One key aspect is the use of environmentally benign solvents. Water-mediated reactions have been explored for the synthesis of piperidinols. For instance, a green approach involving a water-mediated intramolecular cyclization following a bis-aza Michael addition has been developed to produce a range of substituted piperidinols. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.
Solvent-free synthesis is another important green methodology. The synthesis of new thiophene-based Schiff bases containing piperidine rings has been achieved in high yield and in a short time without the use of any catalyst or solvent. figshare.com Mechanochemical methods, such as ball milling, also offer a solvent-free alternative for organic reactions. nih.gov
The development of efficient, one-pot syntheses for N-substituted piperidones also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving energy. nih.gov For example, an efficient approach to N-substituted piperidones that presents significant advantages over the classical Dieckman condensation has been reported. nih.gov
Furthermore, the use of catalysts, whether organocatalysts or metal catalysts, in small quantities is a tenet of green chemistry as it reduces waste compared to stoichiometric reagents. The recyclability and reuse of these catalysts are also important considerations for developing sustainable synthetic processes.
Reactivity and Transformational Chemistry of 1,5,5 Trimethylpiperidin 3 Ol
Reactions at the Hydroxyl Group
The secondary alcohol functionality at the C-3 position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, thereby modifying the molecule's properties.
Esterification and Etherification
The hydroxyl group of 1,5,5-Trimethylpiperidin-3-ol readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid or promoted by a coupling agent. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding ester.
Etherification, the conversion of the hydroxyl group to an ether, can also be achieved. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide to form the ether.
| Reaction Type | Reagents | Product | Conditions |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Heat |
| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Ester | Room Temperature |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Anhydrous Solvent |
Oxidation Reactions
Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 1,5,5-Trimethylpiperidin-3-one. The choice of oxidizing agent is crucial to ensure the selective oxidation of the alcohol without affecting the tertiary amine. Common reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). Milder, more modern methods such as Swern oxidation or Dess-Martin periodinane can also be employed for this purpose, often providing higher yields and cleaner reactions.
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | 1,5,5-Trimethylpiperidin-3-one | Dichloromethane (CH₂Cl₂) |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 1,5,5-Trimethylpiperidin-3-one | Acetone, 0°C to room temperature |
| Dess-Martin Periodinane | 1,5,5-Trimethylpiperidin-3-one | Dichloromethane (CH₂Cl₂) |
Nucleophilic Substitution Reactions
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). This transformation facilitates subsequent nucleophilic substitution reactions. Once activated as a sulfonate ester, the C-3 position becomes susceptible to attack by a wide range of nucleophiles, such as halides, cyanide, or azide (B81097) ions. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C-3 position if it is chiral.
Reactions at the Piperidine Nitrogen
The tertiary nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.
N-Alkylation and N-Acylation
While the nitrogen in this compound is already methylated, further reactions at this site are less common than with a secondary amine precursor. However, the existing N-methyl group is a result of an N-alkylation of a precursor secondary amine, likely 5,5-dimethylpiperidin-3-ol.
N-Acylation of the parent secondary amine, 5,5-dimethylpiperidin-3-ol, would involve reaction with an acyl chloride or anhydride (B1165640) to form an N-acylpiperidine derivative. The presence of the N-methyl group in the title compound precludes direct N-acylation.
Quaternization Reactions
The tertiary nitrogen of this compound can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. For example, treatment with an alkyl halide like methyl iodide would yield the corresponding 1,1,5,5-tetramethylpiperidin-3-ol-ium iodide salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 1,1,5,5-Tetramethylpiperidin-3-olium Iodide |
| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-1,5,5-trimethylpiperidin-3-olium Bromide |
Electrophilic and Nucleophilic Additions to the Piperidine Ring (e.g., Michael addition reactions of piperidinones)
While specific studies on this compound are scarce, the reactivity of the corresponding oxidized product, 1,5,5-trimethylpiperidin-3-one, can be inferred from the well-established chemistry of piperidinones. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. In the context of piperidinones, this reaction typically involves the formation of an enolate from the piperidinone, which then acts as the Michael donor.
The general mechanism for a Michael reaction involves three main steps:
Enolate Formation: A base abstracts a proton from the α-carbon of the piperidinone, creating a nucleophilic enolate.
Conjugate Addition: The enolate attacks the β-carbon of an electrophilic alkene (the Michael acceptor).
Protonation: The resulting enolate is protonated to yield the final Michael adduct.
Should 1,5,5-trimethylpiperidin-3-one be subjected to conditions conducive to enolization, it could potentially participate in Michael addition reactions with suitable acceptors. However, no specific examples or research findings detailing such transformations for this particular substituted piperidinone are presently documented.
Cascade and Multicomponent Reactions Involving the Piperidine Scaffold
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools where a series of intramolecular transformations occur sequentially in a single pot, often triggered by a single event. Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot synthesis to form a complex product that incorporates atoms from all reactants. These strategies are highly valued for their efficiency and atom economy.
The piperidine scaffold is a common motif in natural products and pharmaceuticals, making the development of cascade and multicomponent reactions for its synthesis a significant area of research. These reactions often lead to the rapid construction of complex, polycyclic structures containing the piperidine ring.
Despite the broad interest in such reactions for piperidine synthesis, there is no specific information available in the scientific literature describing the use of this compound as a building block or substrate in cascade or multicomponent reactions. The development of such reactions would require the strategic incorporation of functional groups onto the this compound framework that could participate in the desired reaction cascades.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. Various named rearrangement reactions are known for nitrogen-containing heterocycles, often leading to ring expansion, contraction, or substitution pattern changes.
For a molecule like this compound, potential rearrangement pathways could theoretically be initiated by the activation of the hydroxyl group or by reactions involving the nitrogen atom. However, a review of the available chemical literature does not yield any specific studies or documented examples of rearrangement reactions involving this compound. The stability of the substituted piperidine ring under various conditions would be a key factor in its propensity to undergo such transformations.
Stereochemical and Conformational Analysis of 1,5,5 Trimethylpiperidin 3 Ol
Diastereomeric and Enantiomeric Purity Assessment Methods
The stereochemical complexity of 1,5,5-trimethylpiperidin-3-ol arises from the presence of two stereocenters at the C3 and C(N) atoms, leading to the potential for diastereomers and enantiomers. The assessment of the diastereomeric and enantiomeric purity of this compound is crucial for understanding its chemical behavior and is typically achieved through a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, stands as a primary method for the separation and quantification of the different stereoisomers of this compound. The use of chiral stationary phases allows for the differential interaction with each enantiomer, leading to their separation and enabling the determination of the enantiomeric excess (ee). Gas Chromatography (GC) coupled with a chiral column can also be employed for this purpose, especially for volatile derivatives of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of chiral solvating agents or chiral derivatizing agents, provides another powerful tool for assessing stereochemical purity. These agents interact with the enantiomers of this compound to form diastereomeric complexes or derivatives that exhibit distinct NMR spectra, allowing for their quantification.
Conformational Preferences and Ring Puckering Analysis
The six-membered piperidine (B6355638) ring of this compound adopts a non-planar conformation to minimize steric strain. The primary conformations are the chair, boat, and twist-boat forms. Due to its lower energy, the chair conformation is generally the most stable and populated form.
In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the conformational equilibrium is influenced by the steric hindrance between the substituents. The bulky gem-dimethyl group at the C5 position significantly impacts the ring's puckering and the preferred orientation of the other substituents. The hydroxyl group at C3 and the methyl group at the nitrogen atom will preferentially occupy positions that minimize steric interactions, which typically favors an equatorial orientation to reduce 1,3-diaxial interactions.
Computational modeling and spectroscopic methods such as NMR are instrumental in analyzing the conformational preferences and ring puckering of this compound. The coupling constants observed in the ¹H NMR spectrum, particularly the vicinal coupling constants between protons on adjacent carbons, provide valuable information about the dihedral angles and thus the ring's conformation.
Intramolecular Interactions and Stereoelectronic Effects
The stereochemistry of this compound gives rise to specific intramolecular interactions and stereoelectronic effects that influence its conformation and reactivity. The relative orientation of the hydroxyl group at C3 and the lone pair of electrons on the nitrogen atom is of particular interest.
An intramolecular hydrogen bond can form between the hydroxyl group (acting as a hydrogen bond donor) and the nitrogen atom's lone pair (acting as a hydrogen bond acceptor). The strength of this interaction is highly dependent on the stereochemical relationship between these two groups. For instance, in a cis-diastereomer where the hydroxyl group and the nitrogen's lone pair are in a syn-periplanar or a similar favorable orientation, a stronger intramolecular hydrogen bond can be expected compared to a trans-diastereomer.
Stereoelectronic effects, such as the anomeric effect, may also play a role in stabilizing certain conformations. These effects involve the interaction of the lone pair of electrons on the nitrogen atom with the antibonding orbital of an adjacent C-O bond. The orientation of the substituents dictates the extent of these stabilizing interactions.
Influence of Stereochemistry on Reactivity
The stereochemistry of this compound has a profound impact on its chemical reactivity. The accessibility of the hydroxyl group and the nitrogen's lone pair is dictated by their axial or equatorial positioning in the dominant chair conformation.
For reactions involving the hydroxyl group, such as esterification or oxidation, an equatorially positioned hydroxyl group is generally more sterically accessible and therefore more reactive than an axially positioned one. Conversely, an axial hydroxyl group might be more susceptible to elimination reactions due to the anti-periplanar arrangement with an adjacent axial proton.
Advanced Spectroscopic and Structural Elucidation of 1,5,5 Trimethylpiperidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 1,5,5-trimethylpiperidin-3-ol in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.
For this compound, predicted ¹H and ¹³C NMR data provide a foundational understanding of its structure. The chemical shifts are influenced by the electron-withdrawing hydroxyl group, the nitrogen atom, and the methyl substituents.
Predicted ¹H NMR Data for this compound (Predicted data based on chemical shift estimation tools and analysis of related structures)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OH | ~1.5-3.5 | br s | 1H |
| H-3 | ~3.6-3.8 | m | 1H |
| H-2eq, H-6eq | ~2.5-2.7 | m | 2H |
| H-2ax, H-6ax | ~2.1-2.3 | m | 2H |
| N-CH₃ | ~2.2-2.4 | s | 3H |
| H-4eq | ~1.6-1.8 | m | 1H |
| H-4ax | ~1.3-1.5 | m | 1H |
| C5-CH₃ (axial) | ~0.9-1.1 | s | 3H |
Predicted ¹³C NMR Data for this compound (Predicted data based on chemical shift estimation tools and analysis of related structures)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | ~65-70 |
| C-2, C-6 | ~55-60 |
| C-4 | ~40-45 |
| C-5 | ~30-35 |
| N-CH₃ | ~40-45 |
To unambiguously assign these resonances and establish connectivity, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) are employed. A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, showing the connectivity between the H-3 proton and the protons at C-2 and C-4. Similarly, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
The piperidine (B6355638) ring can exist in various conformations, most notably chair and boat forms. ias.ac.in Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics, such as ring inversion and nitrogen inversion. beilstein-journals.orgnih.gov For this compound, the presence of bulky gem-dimethyl groups at the C-5 position and a methyl group on the nitrogen can influence the rate of these conformational changes.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. nih.gov Upon cooling, the exchange can be slowed down, leading to the decoalescence of signals and the appearance of separate resonances for each conformer. The temperature at which this coalescence occurs (T_c) can be used to calculate the free energy of activation (ΔG‡) for the conformational process. beilstein-journals.org Studies on related N-substituted piperidines have shown that the energy barriers for these processes can be determined using this method. beilstein-journals.orgnih.gov For this compound, DNMR studies would provide insight into the preferred chair conformation and the energy barriers associated with its inversion.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis (e.g., LC-MS, GC-MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound after separation from a mixture.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺). The fragmentation of piperidine derivatives is often characterized by alpha-cleavage adjacent to the nitrogen atom. wvu.edu For this compound, this would lead to the loss of a methyl radical from the N-methyl group or cleavage of the C2-C3 or C5-C6 bonds. The presence of the hydroxyl group can also influence fragmentation, potentially leading to the loss of a water molecule.
Predicted Key Fragments in the Mass Spectrum of this compound (Predicted based on known fragmentation patterns of N-methyl piperidines and piperidinols)
| m/z | Possible Fragment Identity |
|---|---|
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 124 | [M - CH₃ - H₂O]⁺ |
| 98 | [M - C(CH₃)₂CH₂]⁺ (alpha-cleavage) |
| 84 | [Piperidine ring fragment] |
Analysis of the isotopic pattern of the molecular ion can help confirm the elemental formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are unique for each compound and provide a "fingerprint" that can be used for identification. They are particularly useful for identifying the presence of specific functional groups.
For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (N-CH₃), and the aliphatic C-H bonds.
Predicted Characteristic IR and Raman Bands for this compound (Predicted based on typical functional group frequencies)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (alcohol) | 3600-3200 (broad) | Weak |
| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 (strong) |
| C-O stretch (alcohol) | 1100-1000 | Weak |
The broad O-H stretching band in the IR spectrum is characteristic of hydrogen-bonded alcohols. The C-H stretching region in both IR and Raman spectra will show multiple bands corresponding to the methyl and methylene (B1212753) groups. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the piperidine ring and its substituents, providing a unique signature for the molecule. kurouskilab.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.
While no specific X-ray crystal structure for this compound is publicly available, studies on related substituted piperidine derivatives have been reported. researchgate.net For this compound, an X-ray analysis would be expected to reveal a chair conformation for the piperidine ring, which is generally the most stable conformation. ias.ac.in The analysis would also definitively establish the relative stereochemistry of the hydroxyl group and the methyl groups. For instance, it would show whether the hydroxyl group is in an axial or equatorial position relative to the piperidine ring. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl group.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
This compound possesses a chiral center at the C-3 position. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration (R or S) of a chiral molecule.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be assigned.
For this compound, the ECD spectrum would be influenced by the electronic transitions of the chromophores in the molecule, primarily the n → σ* transitions of the nitrogen and oxygen atoms. While these are weak chromophores, their spatial arrangement around the chiral center would give rise to a measurable ECD signal. Studies on other chiral piperidinols have demonstrated the utility of circular dichroism in assigning their absolute configurations. rsc.org
Hyphenated Techniques for Complex Mixture Analysis of this compound in Research
The analysis of this compound, particularly within complex matrices that are common in research and industrial settings, necessitates the use of sophisticated analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the selective and sensitive identification and quantification of this compound. These integrated systems provide comprehensive data, enabling the elucidation of the compound's structure and its behavior in the presence of other substances. The most relevant hyphenated techniques for the analysis of this compound and related substituted piperidines are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography-Fourier Transform Infrared Spectroscopy (HPTLC-FTIR).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. In this technique, the sample mixture is first vaporized and separated into its individual components in the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. The fragmentation pattern would likely involve the loss of functional groups, such as a methyl group (CH₃) or a hydroxyl group (OH), and cleavage of the piperidine ring. The high sensitivity and specificity of GC-MS make it an ideal tool for detecting trace amounts of this compound in complex samples and for distinguishing it from its isomers.
Table 1: Postulated GC-MS Operating Parameters for Analysis of Substituted Piperidinols
| Parameter | Value/Condition |
| Gas Chromatograph | |
| Column Type | Capillary column (e.g., HP-5MS) |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial temp. 60-80°C, ramp to 250-300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 40 - 400 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly advantageous for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS without derivatization. In LC-MS, the sample is first separated by high-performance liquid chromatography based on the components' differential partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS.
The analysis of this compound by LC-MS, particularly using tandem mass spectrometry (LC-MS/MS), would provide high sensitivity and selectivity. In positive ion mode ESI, the compound would likely be detected as its protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer would yield product ions characteristic of the compound's structure, enabling its unambiguous identification and quantification even in complex biological or environmental samples.
Table 2: Illustrative LC-MS/MS Parameters for Piperidine Alkaloid Analysis
| Parameter | Value/Condition |
| Liquid Chromatograph | |
| Column Type | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole or Q-TOF |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Argon or Nitrogen |
High-Performance Thin-Layer Chromatography-Fourier Transform Infrared Spectroscopy (HPTLC-FTIR)
HPTLC is a planar chromatographic technique that offers high sample throughput and parallel analysis of multiple samples. After separation on the HPTLC plate, the spots corresponding to the separated compounds can be directly analyzed by FTIR spectroscopy. The coupling of HPTLC with FTIR allows for the acquisition of the infrared spectrum of the analyte, which provides information about its functional groups and molecular structure.
For the analysis of this compound, HPTLC would involve spotting the sample on a silica (B1680970) gel plate and developing it with a suitable mobile phase to achieve separation. The location of the compound can be visualized using appropriate derivatization reagents. Subsequent scanning of the spot with an FTIR spectrometer would yield a characteristic spectrum. This technique is particularly useful for screening purposes and for the identification of unknown components in a mixture by comparing their IR spectra with reference libraries.
Table 3: Representative HPTLC-FTIR Conditions for the Separation of Alkaloids
| Parameter | Value/Condition |
| HPTLC | |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | e.g., Chloroform:Methanol:Ammonia |
| Application | Bandwise application with an automated sampler |
| Development | In a twin-trough chamber |
| Derivatization | e.g., Dragendorff's reagent for alkaloids |
| FTIR | |
| Measurement Mode | Attenuated Total Reflectance (ATR) or Diffuse Reflectance |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
These hyphenated techniques provide a powerful arsenal (B13267) for the detailed structural elucidation and quantitative analysis of this compound in various research contexts, ensuring accuracy and reliability in the characterization of this compound within complex mixtures.
Theoretical and Computational Studies of 1,5,5 Trimethylpiperidin 3 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 1,5,5-trimethylpiperidin-3-ol. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecular systems of this size. nih.govdocumentsdelivered.com
These calculations can determine the optimized molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. From the optimized structure, a wealth of information about the electronic distribution can be obtained. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govdocumentsdelivered.com For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating these as sites for electrophilic attack or hydrogen bonding. Conversely, positive potentials would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation. nih.govdocumentsdelivered.com
Table 1: Illustrative Data from DFT Calculations for this compound
| Parameter | Illustrative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. They are not based on published experimental or computational data for this compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule that can adopt various conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape.
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion for each atom. This allows for the exploration of different conformational states and the transitions between them. For this compound, MD simulations can reveal the preferred orientations of the hydroxyl group (axial vs. equatorial) and the puckering of the piperidine ring. The presence of the three methyl groups significantly influences the conformational preferences due to steric hindrance.
By analyzing the trajectory from an MD simulation, one can construct a Ramachandran-like plot for the key dihedral angles of the piperidine ring to visualize the accessible conformational space. Furthermore, the simulations can provide information on the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's behavior in a real-world environment.
Molecular Modeling Studies (e.g., for catalyst design or supramolecular interactions)
The insights gained from quantum chemical calculations and molecular dynamics simulations can be applied in molecular modeling studies to predict how this compound might interact with other molecules. This is particularly relevant in the fields of catalyst design and supramolecular chemistry.
In catalyst design, if this compound were to be used as a ligand for a metal catalyst, molecular modeling could be used to predict the geometry of the resulting metal complex. By understanding the steric and electronic properties of the ligand, researchers can design more efficient and selective catalysts. The nitrogen and oxygen atoms of this compound are potential coordination sites, and modeling can help determine the most favorable binding mode.
In the context of supramolecular chemistry, molecular modeling can be used to study the non-covalent interactions of this compound with other molecules to form larger assemblies. For instance, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. Modeling can predict the strength and geometry of these hydrogen bonds, which are fundamental to the formation of supramolecular structures.
Prediction of Spectroscopic Parameters
Theoretical calculations are also invaluable for predicting the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in an experimental spectrum to specific vibrational modes of the molecule. This can be a powerful tool for structural elucidation.
NMR Spectroscopy: It is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound using quantum chemical methods. These predictions can be compared with experimental data to confirm the structure of the molecule and to understand how the electronic environment influences the chemical shifts of different nuclei.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Illustrative Predicted Value |
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ |
| IR Spectroscopy | C-N Stretch | ~1100 cm⁻¹ |
| ¹³C NMR | C-OH Carbon | ~65 ppm |
| ¹H NMR | H-C-OH Proton | ~3.8 ppm |
Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from spectroscopic predictions for similar molecules and are not based on published data for this compound.
Synthesis and Characterization of Advanced 1,5,5 Trimethylpiperidin 3 Ol Derivatives and Analogs
Design Principles for Derivative Synthesis
The design of derivatives of 1,5,5-trimethylpiperidin-3-ol is guided by several key principles aimed at exploring and optimizing its potential as a scaffold for biologically active molecules. These principles primarily revolve around modulating the physicochemical properties of the parent molecule to enhance its interaction with biological targets.
Modification of the Piperidine (B6355638) Nitrogen (N1): The tertiary amine of the piperidine ring is a primary site for derivatization. Alkylation, arylation, or acylation at this position can significantly influence the molecule's polarity, basicity, and steric bulk. For instance, the introduction of long alkyl chains can increase lipophilicity, potentially improving membrane permeability. Conversely, the addition of polar groups, such as those containing hydroxyl or carboxyl functionalities, can enhance aqueous solubility. The nitrogen atom also provides a handle for creating prodrugs or for linking the piperidine scaffold to other pharmacophores.
Functionalization of the Hydroxyl Group (C3-OH): The hydroxyl group at the C3 position is another key site for modification. Esterification or etherification of this group can alter the molecule's hydrogen bonding capacity and polarity. These modifications can be used to probe the role of the hydroxyl group in target binding or to improve pharmacokinetic properties. For example, converting the alcohol to an ester can create a more lipophilic derivative that may be hydrolyzed in vivo to release the active parent compound.
Introduction of Substituents on the Piperidine Ring: While the parent compound has methyl groups at the C5 position, further substitution on the carbon framework of the piperidine ring can lead to a diverse range of analogs. The introduction of substituents at positions C2, C4, and C6 can create new chiral centers and significantly alter the three-dimensional shape of the molecule. This allows for a systematic exploration of the steric and electronic requirements of a potential binding site.
Stereochemical Considerations: The stereochemistry at C3 is a critical design element. The synthesis of specific stereoisomers (cis/trans) allows for the investigation of stereospecific interactions with biological targets. The relative orientation of the hydroxyl group and the substituents on the piperidine ring can have a profound impact on biological activity. Therefore, the design of synthetic routes that provide precise control over stereochemistry is paramount.
A summary of these design principles is presented in the interactive table below.
| Modification Site | Type of Modification | Potential Impact on Properties |
| Piperidine Nitrogen (N1) | Alkylation, Arylation, Acylation | Modulates polarity, basicity, steric bulk, and allows for conjugation. |
| Hydroxyl Group (C3-OH) | Esterification, Etherification | Alters hydrogen bonding capacity, polarity, and can be used for prodrug strategies. |
| Piperidine Ring (C2, C4, C6) | Introduction of new substituents | Creates new chiral centers, modifies molecular shape and explores steric/electronic requirements of binding sites. |
| Stereocenter (C3) | Synthesis of specific isomers | Investigates stereospecific interactions with biological targets. |
Synthesis of Spatially Defined Isomers
The synthesis of spatially defined isomers of this compound, specifically the cis and trans diastereomers, is crucial for understanding structure-activity relationships. The stereochemical outcome of the synthesis is often directed by the choice of reducing agent and the reaction conditions employed in the reduction of a key intermediate, 1,5,5-trimethyl-3-piperidone.
A common synthetic approach begins with the multi-component condensation of an amine, an aldehyde, and a β-ketoester, which can be adapted to produce substituted piperidone precursors. ajchem-a.com For the specific synthesis of the this compound isomers, a key precursor is 1,5,5-trimethyl-3-oxopiperidine. This intermediate can be synthesized through various routes, including the oxidative cyclization of appropriate amino-ketone precursors. mdma.ch
The critical step in obtaining the spatially defined isomers is the stereoselective reduction of the ketone functionality in 1,5,5-trimethyl-3-oxopiperidine. The choice of reducing agent plays a pivotal role in determining the facial selectivity of the hydride attack on the carbonyl group, thus dictating the stereochemistry of the resulting alcohol.
Synthesis of the cis-isomer: The cis-isomer, where the hydroxyl group is on the same side of the ring as the axial C5-methyl group in the most stable chair conformation, can be favored by using sterically demanding reducing agents. These reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered equatorial face, resulting in the formation of the axial alcohol, which corresponds to the cis-isomer. rsc.org
Synthesis of the trans-isomer: Conversely, the trans-isomer, with the hydroxyl group in an equatorial position, can be preferentially formed using less sterically hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil These reagents can attack from the axial face, leading to the formation of the thermodynamically more stable equatorial alcohol.
The general scheme for the synthesis of these isomers is outlined below:
Scheme 1: General Synthesis of cis- and trans-1,5,5-Trimethylpiperidin-3-ol Step 1: Synthesis of 1,5,5-trimethyl-3-oxopiperidine. Step 2: Stereoselective reduction of the ketone.
For cis-isomer: Reduction with a sterically hindered hydride reagent (e.g., L-Selectride®).
For trans-isomer: Reduction with a less sterically hindered hydride reagent (e.g., NaBH₄).
The diastereomeric ratio of the products can be influenced by factors such as the solvent, temperature, and the specific nature of the N-substituent on the piperidine ring. nih.gov The separation of the resulting diastereomers can often be achieved by chromatographic techniques.
The following interactive table summarizes the key reagents and expected major products for the stereoselective synthesis.
| Target Isomer | Key Reagent for Reduction | Rationale |
| cis-1,5,5-Trimethylpiperidin-3-ol | Sterically hindered hydride (e.g., L-Selectride®) | Attack from the less hindered equatorial face, leading to an axial hydroxyl group. |
| trans-1,5,5-Trimethylpiperidin-3-ol | Less sterically hindered hydride (e.g., NaBH₄, LiAlH₄) | Attack from the axial face, leading to the more stable equatorial hydroxyl group. |
Characterization of Novel Adducts and Conjugates
The characterization of novel adducts and conjugates of this compound is essential to confirm their chemical structure, purity, and stereochemistry. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: Carbon-13 NMR provides information on the number and chemical environment of the carbon atoms in the molecule, confirming the presence of the piperidine core and any attached functional groups.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing unambiguous structural assignments, especially for complex derivatives and conjugates.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the novel adducts and conjugates. nih.gov For larger conjugates, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed.
Other Characterization Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl group (broad peak around 3300 cm⁻¹), carbonyl groups in ester or amide conjugates (strong peak around 1700-1750 cm⁻¹), and C-N bonds.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the calculated values for the proposed structure to confirm its empirical formula.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information, including the precise three-dimensional arrangement of atoms and the absolute stereochemistry.
The data obtained from these characterization techniques are collectively used to unequivocally establish the identity and purity of the newly synthesized this compound derivatives, adducts, and conjugates.
An interactive table summarizing the application of these techniques is provided below.
| Technique | Information Obtained |
| ¹H NMR | Proton environment, stereochemistry (coupling constants). |
| ¹³C NMR | Carbon skeleton and functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous structural assignment. |
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns. nih.gov |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., -OH, C=O). |
| Elemental Analysis | Empirical formula confirmation. |
| X-ray Crystallography | Definitive 3D structure and absolute stereochemistry. |
Non Pharmacological Research Applications of 1,5,5 Trimethylpiperidin 3 Ol and Its Derivatives
Application in Catalysis (e.g., Organocatalysis, Ligand Design)
There is no specific information available in the reviewed literature regarding the use of 1,5,5-Trimethylpiperidin-3-ol or its derivatives in catalysis, either as an organocatalyst or as a ligand for metal-catalyzed reactions. While piperidine-containing molecules can be employed in catalytic systems, for instance as chiral auxiliaries or as part of ligand structures, no such applications have been documented for this compound. mdpi.comwikipedia.org
Chemical Probes for Fundamental Biological Mechanism Research (e.g., protein interaction studies without clinical outcomes)
No studies have been identified that describe the application of this compound or its derivatives as chemical probes for investigating fundamental biological mechanisms, such as protein-protein interactions, outside of a clinical context. The design of chemical probes requires specific structural features to enable interaction with biological targets and subsequent detection, and there is no indication that this compound has been developed for such purposes.
Role in Natural Product Synthesis (as a scaffold or intermediate)
The piperidine (B6355638) ring is a common scaffold found in a vast array of natural products, and synthetic chemists often utilize piperidine derivatives as building blocks in the total synthesis of these complex molecules. nih.govnih.govnih.gov However, there is no specific mention in the literature of this compound or its derivatives being employed as a scaffold or synthetic intermediate in the synthesis of any particular natural product. The utility of a given piperidine derivative is highly dependent on its specific substitution pattern, and it appears that the 1,5,5-trimethyl substitution has not been a feature of reported natural product syntheses.
Environmental Chemistry Applications (e.g., CO2 capture related research)
There is no information available to suggest that this compound or its derivatives have been investigated for environmental chemistry applications, including but not limited to carbon dioxide capture. While some amine-containing compounds are explored for their potential in CO2 capture technologies, the research in this area has not specifically included this compound. Recently, piperidine-containing thymol (B1683141) derivatives have been investigated for their potential as antifungal agents for crop protection, indicating a potential role for some piperidine derivatives in environmental applications. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The synthesis of substituted piperidines is a mature field, yet opportunities for innovation persist, particularly for creating specific isomers with high efficiency. nih.gov Current methods often rely on the reduction of corresponding piperidones or the hydrogenation of pyridine (B92270) precursors. dtic.mil Future research should focus on developing more direct and versatile strategies for synthesizing 1,5,5-Trimethylpiperidin-3-ol and its derivatives.
Promising avenues include:
Gold-Catalyzed Annulation: Expanding on recent work, gold-catalyzed annulation procedures could offer a direct assembly of the highly substituted piperidine (B6355638) core from acyclic precursors like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Oxidative Amination of Alkenes: Investigating the intramolecular oxidative amination of specifically designed non-activated alkenes using catalysts based on gold(I) or palladium could provide a novel entry to the piperidinol ring system. nih.gov
One-Pot Sequential Reactions: Designing one-pot sequences that combine steps like Suzuki–Miyaura coupling with in-situ hydrogenation could offer a highly efficient and atom-economical route, provided that reaction conditions can be optimized for the specific substitution pattern of this compound. nih.gov
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is primarily dictated by its secondary alcohol and tertiary amine functionalities. While standard transformations are predictable, there are significant opportunities to explore more nuanced and less common reactivity patterns.
N-Functionalization: The tertiary amine offers a site for N-methylation, which can be achieved through innovative electrocatalytic methods using CO2 as a carbon source on heterostructured catalysts like Cu-Ni-Al. acs.org Exploring this for this compound could yield novel derivatives with altered physicochemical properties.
Hydroxyl Group Activation: Beyond simple oxidation or esterification, the hydroxyl group could serve as a directing group in C-H activation reactions, enabling functionalization at other positions on the piperidine ring. Its role as a proximal group could also influence the radical-scavenging properties of derivatives, similar to observations in TEMPO-substituted piperidines. ajchem-a.com
Ring-Opening and Rearrangement: Investigating conditions that could induce selective ring-opening or rearrangement could transform the piperidine core into other valuable nitrogen-containing scaffolds, expanding its synthetic utility beyond a terminal target.
Advanced Stereochemical Control Strategies
The hydroxyl group at the C3 position introduces a chiral center, making stereocontrol a critical aspect of synthesis. While the gem-dimethyl group at C5 simplifies some stereochemical considerations by removing a chiral center, controlling the C3 stereochemistry remains a key challenge for future work.
Asymmetric Hydrogenation: The use of chiral catalysts, such as Iridium(I) complexes with P,N-ligands or Rhodium-JosiPhos systems, for the asymmetric hydrogenation of corresponding pyridinium (B92312) salt precursors is a powerful strategy. nih.govresearchgate.net Tailoring these catalytic systems for substrates leading to this compound could provide highly enantioenriched products.
Chemo-enzymatic Methods: A combined approach using chemical synthesis to create a tetrahydropyridine (B1245486) intermediate, followed by a stereoselective biocatalytic cascade (e.g., using an amine oxidase and an ene imine reductase), presents a highly promising green chemistry route to stereo-defined 3-substituted piperidines. nih.govacs.org Adapting this methodology could grant access to specific enantiomers of this compound. acs.org
Diastereoselective Cyclization: For syntheses that build the ring, employing strategies like radical cyclization of precursors derived from chiral pool materials or diastereoselective Mannich reactions followed by reductive cyclization could effectively control the stereochemical outcome. nih.govdtic.mil
A comparison of potential stereoselective methods is outlined below:
| Method | Key Features | Potential Advantage for Target Compound |
| Asymmetric Hydrogenation | Utilizes chiral transition metal catalysts (Ir, Rh) on pyridinium salts. researchgate.net | High enantioselectivity (ee's up to 90-99%). researchgate.net |
| Chemo-enzymatic Cascade | Combines chemical synthesis with biocatalysis (e.g., oxidases, reductases). nih.gov | High stereoselectivity under mild, sustainable conditions. acs.org |
| Substrate-Controlled Diastereoselection | Incorporates a chiral auxiliary or element that directs the stereochemistry of ring formation. | Predictable stereochemical outcome based on the starting material. |
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery of new derivatives and applications, integrating modern automation technologies is essential. High-throughput experimentation (HTE) and flow chemistry can dramatically increase the efficiency of synthesis and screening.
Flow Chemistry Synthesis: Continuous flow protocols have been successfully developed for the rapid synthesis of other chiral piperidines, achieving high yields and diastereoselectivity in minutes. acs.org Adapting the synthesis of this compound to a flow process would enable rapid, scalable, and safe production, facilitating the exploration of its chemical space.
Automated Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions for synthetic routes, identifying optimal parameters far more quickly than traditional methods. This could be applied to optimize the novel synthetic routes discussed previously.
Automated Derivatization and Screening: Once a reliable synthesis is established, automated platforms can be used to generate libraries of derivatives by reacting the hydroxyl or amino functionalities. These libraries can then be screened for biological activity or material properties, accelerating the discovery of new leads.
Emerging Applications in Green and Sustainable Chemistry
Future research must prioritize environmental sustainability. The principles of green chemistry can be applied to both the synthesis and application of this compound.
Biocatalysis: As mentioned, chemo-enzymatic methods represent a key green strategy for synthesis, reducing reliance on heavy metals and harsh reagents. nih.govacs.org Further exploration into novel enzymes for asymmetric dearomatization of pyridine precursors is a significant area of research. acs.org
Water as a Solvent: Developing synthetic protocols that utilize water as the reaction medium is a primary goal of green chemistry. researchgate.net Research into magnetically reusable nanocatalysts has shown success in synthesizing other piperidines in water, a strategy that could be adapted for this target. researchgate.net
Catalyst Recyclability: The use of heterogeneous or magnetically separable catalysts in synthetic steps would significantly improve the sustainability of the process by allowing for easy catalyst recovery and reuse. researchgate.netajchem-a.com
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Deeper theoretical studies on this compound can guide experimental work and uncover novel properties.
Conformational Analysis: The piperidine ring exists in a dynamic equilibrium of conformations (e.g., chair, boat). nih.gov Density Functional Theory (DFT) calculations can elucidate the preferred conformations of this compound and how intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom, influence its 3D structure and stability. nih.gov
Reactivity Prediction: Quantum chemistry calculations can determine electronic properties like HOMO-LUMO gaps, which correlate with chemical reactivity. researchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack and explain the influence of the trimethyl substitution pattern on the reactivity of the piperidinol core. researchgate.netresearchgate.net
Designing Functional Derivatives: Computational modeling can be used to design new derivatives with tailored properties. For instance, by calculating how different substituents affect the electronic structure, researchers can rationally design derivatives with enhanced catalytic activity, specific binding affinities for biological targets, or optimized redox potentials. researchgate.net
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 1,5,5-Trimethylpiperidin-3-ol, and how do reaction parameters influence stereochemical outcomes?
- Answer: Synthesis often involves reductive amination of ketone precursors with methylamine derivatives or nucleophilic substitution reactions on pre-functionalized piperidine scaffolds. Key parameters include solvent polarity (e.g., THF vs. methanol), temperature control (0–80°C), and catalysts (e.g., palladium for hydrogenation). Continuous flow reactors are noted for improving yield and stereoselectivity in scaled-up syntheses by ensuring consistent mixing and thermal regulation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) with chiral columns assesses enantiomeric purity. X-ray crystallography is recommended for absolute configuration determination, especially when synthesizing stereoisomers. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups .
Q. What preliminary biological screening approaches are used to evaluate this compound's activity?
- Answer: In vitro assays include enzyme inhibition studies (e.g., kinases or proteases) using fluorescence-based readouts and cytotoxicity profiling against cancer cell lines (e.g., MTT assays). Dose-response curves (IC₅₀) and selectivity indices are calculated relative to control compounds. Molecular docking simulations preliminarily predict binding affinities to target proteins .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?
- Answer: Chiral resolution techniques such as enzymatic kinetic resolution (using lipases or esterases) or asymmetric catalysis (e.g., chiral auxiliaries in reductive amination) enhance ee. Chiral Stationary Phase (CSP) HPLC monitors progress, while crystallization-induced dynamic resolution (CIDR) improves diastereomeric purity. Evidence from stereochemically similar piperidines suggests that solvent polarity adjustments (e.g., hexane/isopropanol) refine crystallinity .
Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s physicochemical and biological properties?
- Answer: Methyl groups increase lipophilicity (logP) and metabolic stability, whereas trifluoromethyl substitutions enhance electrophilicity and protein-binding affinity due to strong dipole interactions. Comparative studies on analogs show that trifluoromethyl derivatives exhibit 2–3-fold higher receptor occupancy in GPCR assays, but methyl groups improve blood-brain barrier permeability. Structure-activity relationship (SAR) models should integrate Hammett constants and steric parameters .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, ATP concentrations in kinase assays). Rigorous meta-analyses should normalize data using standardized positive controls (e.g., staurosporine for kinases) and validate purity via orthogonal methods (e.g., LC-MS). For in vivo studies, pharmacokinetic parameters (e.g., bioavailability, half-life) must be controlled to isolate pharmacodynamic effects .
Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?
- Answer: Density Functional Theory (DFT) calculates substituent electronic effects on reactivity, while Molecular Dynamics (MD) simulations predict binding stability in target pockets (e.g., SARS-CoV-2 main protease). QSAR models trained on piperidine analogs identify favorable substituents (e.g., electron-withdrawing groups for protease inhibition). Free-energy perturbation (FEP) maps guide methyl group positioning to minimize off-target interactions .
Q. What advanced techniques characterize the compound’s metabolic stability and degradation pathways?
- Answer: Microsomal stability assays (human/rat liver microsomes) with LC-MS/MS detect phase I metabolites (oxidation, demethylation). Stable isotope labeling tracks degradation intermediates, while NMR-based metabolomics identifies reactive sites. Comparative studies with deuterated analogs (e.g., CD₃ substitutions) assess metabolic soft spots .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to eliminate artifacts .
- Stereochemical Analysis : Use Mosher’s method (esterification with chiral auxiliaries) to confirm absolute configuration if crystallography is unavailable .
- Biological Replicates : Employ ≥3 independent replicates in assays to mitigate biological variability, with statistical significance assessed via ANOVA or Student’s t-test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
